4-(2,2,2-trifluoroethoxy)-1H-pyrazole
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Overview
Description
4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2,2,2-Trifluoroethoxy)-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds for various chemical applications[5][5].
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its chemical stability and unique properties are advantageous.
Mechanism of Action
The mechanism by which 4-(2,2,2-trifluoroethoxy)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, influencing various molecular pathways.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazole
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole
Comparison: Compared to these similar compounds, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole is unique due to its pyrazole core, which imparts different chemical and biological properties. The trifluoroethoxy group in all these compounds contributes to their high stability and lipophilicity, but the pyrazole ring offers distinct reactivity and potential for diverse applications.
Properties
CAS No. |
211677-54-2 |
---|---|
Molecular Formula |
C5H5F3N2O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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